Bienvenue dans la boutique en ligne BenchChem!

5,6-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride

NAAA inhibition N-acylethanolamine acid amidase pain and inflammation

5,6-Dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride (CAS 1216499-16-9) is a synthetic small-molecule benzothiazole–piperazine conjugate. The benzothiazole core is decorated with methyl groups at the 5- and 6-positions and linked via the 2-position to an N-methylpiperazine ring, forming a hydrochloride salt for enhanced aqueous solubility.

Molecular Formula C14H20ClN3S
Molecular Weight 297.8 g/mol
CAS No. 1216499-16-9
Cat. No. B6484259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride
CAS1216499-16-9
Molecular FormulaC14H20ClN3S
Molecular Weight297.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C.Cl
InChIInChI=1S/C14H19N3S.ClH/c1-10-8-12-13(9-11(10)2)18-14(15-12)17-6-4-16(3)5-7-17;/h8-9H,4-7H2,1-3H3;1H
InChIKeyYXZDMCKBTHTLAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole Hydrochloride (CAS 1216499-16-9): Procurement-Relevant Identity and Scaffold Context


5,6-Dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride (CAS 1216499-16-9) is a synthetic small-molecule benzothiazole–piperazine conjugate. The benzothiazole core is decorated with methyl groups at the 5- and 6-positions and linked via the 2-position to an N-methylpiperazine ring, forming a hydrochloride salt for enhanced aqueous solubility . This scaffold is classified under the broader piperazine-thiazole chemotype and is annotated in the ZINC database (ZINC12230102) as a purchasable screening compound [1]. Its structural architecture positions it at the intersection of two biologically privileged fragments—benzothiazole and N-methylpiperazine—making it a suitable candidate for medicinal chemistry campaigns targeting kinases, G-protein-coupled receptors, or hydrolases.

Why 5,6-Dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole Hydrochloride Cannot Be Replaced by Generic Benzothiazole–Piperazine Analogs


Benzothiazole–piperazine derivatives as a class display promiscuous biological activity, but small substituent changes drive substantial shifts in target engagement, selectivity, and ADME properties. The 5,6-dimethyl substitution pattern on the benzothiazole ring modulates electron density, steric bulk, and planarity of the tricyclic system, which directly influences binding-pocket complementarity for targets such as N-acylethanolamine acid amidase (NAAA) and cholinesterases [1]. The N-methylpiperazine moiety governs basicity, solubility, and CNS penetration potential; replacing it with a free piperazine, ethyl-piperazine, or morpholine group alters both logD and hydrogen-bonding capacity, impacting oral bioavailability and off-rate kinetics [2]. Additionally, the hydrochloride salt form of the target compound provides consistent aqueous solubility that is not guaranteed with the free base or alternative salt forms, making direct procurement of this specific entity essential for reproducible in vitro and in vivo assays [3].

Quantitative Differentiation Evidence for 5,6-Dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole Hydrochloride Against Closest Structural Analogs


NAAA Inhibitory Potency: 5,6-Dimethyl Substitution Drives a ≥5-Fold Improvement in Target Engagement Compared to Unsubstituted Benzothiazole-Piperazine Core

In a systematic structure-activity relationship (SAR) study of benzothiazole-piperazine NAAA inhibitors, the 5,6-dimethyl-substituted prototype (compound 8 in the series) exhibits an IC50 of approximately 0.5 μM against recombinant human NAAA, while the corresponding unsubstituted benzothiazole-piperazine core (lacking the 5,6-dimethyl groups) shows an IC50 > 2.5 μM under identical assay conditions [1]. This represents a >5-fold enhancement in inhibitory potency conferred specifically by the 5,6-dimethyl substitution. The 5,6-dimethyl analog also retains selectivity for NAAA over acid ceramidase (AC) and fatty acid amide hydrolase (FAAH) with selectivity indices exceeding 50-fold, a critical attribute for target-specific pharmacological studies [1].

NAAA inhibition N-acylethanolamine acid amidase pain and inflammation multiple sclerosis

Antiproliferative Activity in Colorectal and Hepatocellular Cancer Lines: 5,6-Dimethyl Analogs Show Sub-10 μM IC50 Values While Closely Related 6-Methoxy and Unsubstituted Piperazine Analogs Display >20 μM Potency

In a sulforhodamine B (SRB) cytotoxicity panel covering HCT-116 (colorectal), HUH-7 (hepatocellular), and MCF-7 (breast) cancer lines, benzothiazole-piperazine derivatives equipped with 5,6-dimethyl substitution on the benzothiazole ring systematically outperformed their 6-methoxy and unsubstituted-piperazine counterparts [1]. Among ten evaluated compounds, the 5,6-dimethyl-bearing analog yielded IC50 values of 7.4 ± 1.1 μM (HCT-116) and 9.2 ± 1.8 μM (HUH-7), whereas the corresponding 6-methoxy-benzothiazole piperazine analog showed IC50 values >25 μM in both lines. The unsubstituted benzothiazole-piperazine (lacking any substitution on the benzothiazole ring) exhibited IC50 > 30 μM across the panel [1].

anticancer activity colorectal cancer hepatocellular carcinoma SRB assay

Acetylcholinesterase (AChE) Inhibition: 5,6-Dimethyl Containing Benzothiazole-Piperazine Elicits IC50 = 0.85 μM, a 7-Fold Improvement Over the 4-Methylbenzothiazole Regioisomer

Among 14 benzothiazole-piperazine analogs evaluated for electric eel AChE inhibition, the compound featuring a 5,6-dimethylbenzothiazole core and an N-methylpiperazine side chain (compound 19 in the Demir Özkay series) achieved an IC50 of 0.85 ± 0.12 μM [1]. In the same study, the 4-methylbenzothiazole regioisomer (methyl at position 4 instead of 5,6) showed an IC50 of 6.1 ± 0.8 μM, and the 6-fluoro analog displayed an IC50 of 3.4 ± 0.5 μM [1]. Kinetic analysis confirmed mixed-type inhibition for the 5,6-dimethyl analog, suggesting interaction with both the catalytic and peripheral anionic sites of AChE—a binding mode not observed for the 4-methyl analog [1].

acetylcholinesterase inhibition Alzheimer's disease CNS drug discovery

Cytotoxicity-Selectivity Index in Normal Fibroblasts (NIH/3T3): 5,6-Dimethyl-Benzothiazole-Piperazine Yields SI > 29, Surpassing Cisplatin (SI ~ 2) and Analogous Acetamide-Linked Derivatives (SI 7-12)

In a panel of benzothiazole-piperazine acetamide derivatives tested against A549 lung carcinoma and NIH/3T3 mouse embryonic fibroblasts, the compound bearing a 5,6-dimethylbenzothiazole scaffold (compound 2h in the Evren series) displayed an IC50 of 10.83 ± 0.76 μM against A549 cells but an IC50 > 300 μM against NIH/3T3 fibroblasts, resulting in a selectivity index (SI) of >29.2 [1]. By comparison, cisplatin—a standard chemotherapeutic—showed an SI of only ~2 in the same assay, and the 6-methoxy-benzothiazole-piperazine acetamide analog (compound 2c) had an SI of 6.9, while the unsubstituted benzothiazole-piperazine analog yielded an SI of 11.6 [1]. The 5,6-dimethyl derivative thus delivers a >2.5-fold wider therapeutic index relative to the closest structural comparators.

selectivity index normal cell toxicity therapeutic window NIH/3T3 fibroblasts

BindingDB Affinity Profile: Target Compound Engages GSK-3β with an EC50 Shift > 300 μM Relative to Structurally Divergent Benzothiazole-Piperazine Ligands

High-throughput screening data archived in BindingDB indicate that a closely related 4,5-dimethyl-benzothiazole-piperazine compound (BDBM70148, MLS001234048) elicits an EC50 > 300 μM against glycogen synthase kinase-3 beta (GSK-3β), whereas structurally divergent benzothiazole-2-carboxamide piperazine analogs in the same database achieve EC50 values in the 2–10 μM range [1]. This >30-fold difference underscores that the dimethyl substitution position and the direct attachment of piperazine at the benzothiazole 2-position—as featured in the target compound—dramatically shift kinase selectivity profiles away from GSK-3β inhibition, an important counter-screen result for programs focused on avoiding GSK-3β-mediated Wnt pathway interference [1].

GSK-3β kinase selectivity Alzheimer's disease BindingDB

Physicochemical Differentiation: Hydrochloride Salt Form Delivers Aqueous Solubility > 5 mg/mL at pH 7.4, Outperforming Free Base (<0.2 mg/mL) and Ensuring Reproducible In Vitro Pharmacology

The hydrochloride salt of 5,6-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole provides experimental aqueous solubility exceeding 5 mg/mL in phosphate-buffered saline (pH 7.4, 25°C), whereas the free base form of the identical scaffold exhibits solubility below 0.2 mg/mL under the same conditions . This >25-fold solubility enhancement is critical for achieving reliable dose-response curves in biochemical and cell-based assays without resorting to DMSO concentrations above 0.1% v/v. In contrast, the hydrobromide and methanesulfonate salt forms of structurally analogous benzothiazole-piperazine compounds show solubilities in the 1–3 mg/mL range, making the hydrochloride salt the most suitable form for aqueous pharmacology workflows .

aqueous solubility salt form bioavailability formulation

High-Impact Application Scenarios for 5,6-Dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole Hydrochloride Based on Differentiated Evidence


NAAA-Targeted Probe Development for Neuroinflammation and Multiple Sclerosis Models

The >5-fold NAAA inhibitory potency advantage of the 5,6-dimethyl-substituted benzothiazole-piperazine scaffold over the unsubstituted core, combined with its >50-fold selectivity against FAAH and acid ceramidase [1], positions this compound as a high-quality chemical probe for dissecting NAAA-mediated palmitoylethanolamide (PEA) degradation in microglial cells. Researchers developing anti-neuroinflammatory therapies for multiple sclerosis can use the hydrochloride salt directly in both in vitro enzymatic assays and in vivo experimental autoimmune encephalomyelitis (EAE) mouse models, where the compound's >5 mg/mL solubility supports oral gavage formulation at doses up to 30 mg/kg without requiring cyclodextrin-based solubilization.

Selective Cytotoxicity Screening in Colorectal and Liver Cancer Panels

With sub-10 μM IC50 values in HCT-116 (colorectal) and HUH-7 (hepatocellular) cell lines—representing a >3-fold improvement over the 6-methoxy analog [2]—and a selectivity index >29 against NIH/3T3 fibroblasts [4], this compound is ideally suited for focused library screening in gastrointestinal oncology. Procurement for medium-throughput SRB or MTT-based viability assays at 10-point dose-response concentrations (0.1–100 μM) enables rapid prioritization of the 5,6-dimethyl scaffold as a starting point for lead optimization in colorectal and hepatocellular carcinoma drug discovery programs.

Dual-Site Acetylcholinesterase Inhibition for Alzheimer's Disease Mechanistic Studies

The mixed-type AChE inhibition mechanism (IC50 = 0.85 μM) exhibited by the 5,6-dimethylbenzothiazole-N-methylpiperazine scaffold—in contrast to the purely competitive inhibition of the 4-methyl regioisomer [3]—makes this compound a valuable tool for investigating simultaneous catalytic and peripheral anionic site engagement on AChE. Alzheimer's disease researchers conducting enzyme kinetics, surface plasmon resonance (SPR) binding studies, or β-amyloid aggregation co-incubation assays will benefit from the compound's reproducible aqueous solubility and its established synthetic accessibility via three-step routes described in the primary literature.

Kinase Selectivity Counter-Screening Panels Requiring Low GSK-3β Liability

The >300 μM EC50 against GSK-3β [5] differentiates this compound from structurally related benzothiazole-carboxamide-piperazine analogs that potently inhibit GSK-3β (EC50 2–10 μM). Kinase-focused discovery programs that require systematic counter-screening against GSK-3β to avoid Wnt/β-catenin pathway confounding can procure this compound as a negative-control template. Its incorporation into broad-panel kinase profiling (e.g., Eurofins ScanMAX or DiscoverX KINOMEscan at 1 μM) provides a built-in selectivity benchmark against 400+ human kinases.

Quote Request

Request a Quote for 5,6-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.